molecular formula C18H19FN2O3S B2461693 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946325-72-0

3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2461693
CAS RN: 946325-72-0
M. Wt: 362.42
InChI Key: RKADBFHWMWAAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ABA-mimicking ligand that has been used in complex with the ABA receptor PYL2 and PP2C HAB1 . It has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that AM1 mediates a gate-latch-lock interacting network .

Scientific Research Applications

Anti-Inflammatory Agents

Indole derivatives, such as the compound , have been investigated for their anti-inflammatory potential . Researchers have explored their ability to modulate inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs. Further studies are needed to elucidate the precise mechanisms involved.

Mechanism of Action

This compound acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA .

Future Directions

The AM1 complex crystal structure provides a structural basis for designing the next generation of ABA-mimicking small molecules . This could potentially help plants overcome abiotic stresses such as drought, cold, and soil salinity .

properties

IUPAC Name

3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-10-21-17-8-7-15(11-13(17)6-9-18(21)22)20-25(23,24)16-5-3-4-14(19)12-16/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKADBFHWMWAAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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